molecular formula C9H10N2O5 B187542 {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid CAS No. 313260-20-7

{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid

Cat. No.: B187542
CAS No.: 313260-20-7
M. Wt: 226.19 g/mol
InChI Key: BBDHYMZKWNAQLB-UHFFFAOYSA-N
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Description

{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid is a compound with the molecular formula C9H10N2O5 and a molecular weight of 226.19 g/mol . This compound is primarily used in proteomics research applications . It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, making it a part of the furan family of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid typically involves the reaction of 2-aminoacetic acid with furan-2-carbonyl chloride under appropriate reaction conditions . The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including binding to enzymes and receptors, thereby modulating their activity . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid is unique due to its dual functional groups (furan ring and amino acid moiety), which provide it with distinct chemical and biological properties. This makes it a valuable compound for diverse research applications, particularly in proteomics and drug development .

Properties

IUPAC Name

2-[[2-(furan-2-carbonylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c12-7(10-5-8(13)14)4-11-9(15)6-2-1-3-16-6/h1-3H,4-5H2,(H,10,12)(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDHYMZKWNAQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364571
Record name {[(2-furoylamino)acetyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313260-20-7
Record name {[(2-furoylamino)acetyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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